![molecular formula C13H10ClF6N3 B2528717 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline CAS No. 956756-17-5](/img/structure/B2528717.png)
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including antiviral, antimicrobial, antioxidant, and larvicidal properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, reductive alkylation, and substitution reactions. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral activity, where the introduction of a chlorine or bromine atom in the R(1) position was found to be beneficial . Another example is the synthesis of an intermediate for the antitumor agent nilotinib, which involved fluorination, substitution, and reduction steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, Mass, and 13C NMR spectral analysis . The presence of substituents like trifluoromethyl groups and halogens significantly influences the biological activity and selectivity of these molecules . The crystal structure of a related compound revealed a flexible ligand that could accommodate metal coordination .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by the presence of functional groups and substituents. For example, the Schiff base derivatives of aniline showed marked antimicrobial activity and acted as reducing agents and DPPH scavenging agents, indicating their potential in redox reactions . The specific reactivity of "N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline" would likely be influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating methyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are not explicitly detailed in the provided papers. However, the presence of trifluoromethyl groups typically increases the lipophilicity of a molecule, which can affect its solubility and permeability . The introduction of halogen atoms like chlorine can also impact the molecule's reactivity and interactions with biological targets . The specific properties of the compound would need to be determined experimentally.
Applications De Recherche Scientifique
Antiviral Applications
A study by Fioravanti et al. (2015) on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to the compound , shows that these compounds have in vitro antiviral activity against Respiratory Syncytial Virus (RSV). Their research indicates that the presence of a trifluoromethyl group can impact the anti-RSV activity and cytotoxicity of these compounds (Fioravanti et al., 2015).
Applications in Organic Light-Emitting Diodes (OLEDs)
Vezzu et al. (2010) investigated a range of compounds including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline for their potential use in OLEDs. The study focuses on the photophysical properties and the application of these compounds in OLED devices, demonstrating their potential in electronic and optoelectronic applications (Vezzu et al., 2010).
Synthesis of Key Intermediates in Drug Development
Yang Shijing (2013) synthesized 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib. This study highlights the role of similar compounds in the synthesis of intermediates for pharmaceutical applications (Yang Shijing, 2013).
Antimicrobial Applications
A study by Mistry et al. (2016) synthesized compounds including N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilin and evaluated their antimicrobial activity. This indicates the potential use of similar compounds in developing new antimicrobial agents (Mistry et al., 2016).
Acaricidal Activity
Research by Xie Xian-ye (2007) on N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas and thioureas, which are structurally related, indicated that these compounds have acaricidal activity, suggesting potential agricultural applications (Xie Xian-ye, 2007).
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation often involves the formation of carbon-centered radical intermediates .
Biochemical Pathways
Compounds with a trifluoromethyl group are known to be involved in various biochemical processes .
Result of Action
Compounds with a trifluoromethyl group are known to have significant impacts in pharmaceuticals, agrochemicals, and materials .
Propriétés
IUPAC Name |
N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF6N3/c1-23-11(14)9(10(22-23)13(18,19)20)6-21-8-4-2-3-7(5-8)12(15,16)17/h2-5,21H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOUFIGWGXTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CNC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

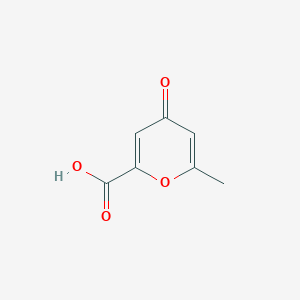
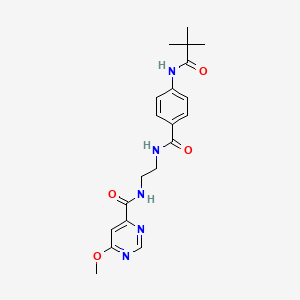

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)
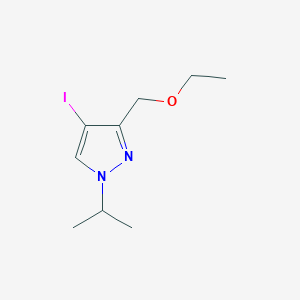
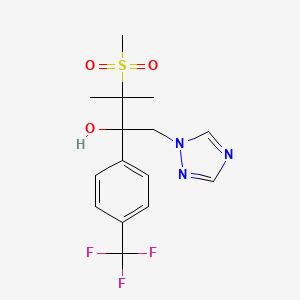
![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)
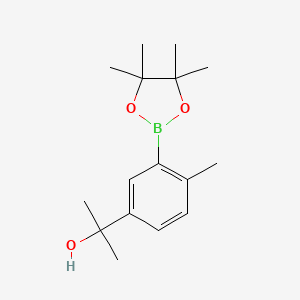
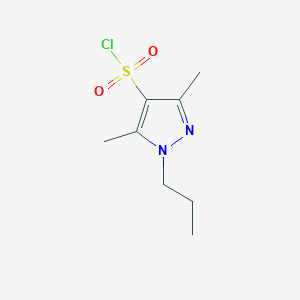
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)